Product packaging for 3-Methylisoquinoline 2-oxide(Cat. No.:CAS No. 14548-00-6)

3-Methylisoquinoline 2-oxide

Cat. No.: B083477
CAS No.: 14548-00-6
M. Wt: 159.18 g/mol
InChI Key: BTEXQKZNRLDUMG-UHFFFAOYSA-N
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Description

3-Methylisoquinoline 2-oxide is a functionalized isoquinoline derivative that serves as a valuable precursor and intermediate in synthetic and medicinal chemistry research. The broader class of isoquinoline scaffolds is recognized as a privileged structure in drug discovery due to its wide range of pharmacological activities, which include anticancer, antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory actions . These frameworks are common in natural alkaloids and represent challenging targets for organic synthesis, driving the development of modern catalytic methods for their construction . Research into novel isoquinoline-based small molecules is highly relevant for exploring bioisosterism and discovering new multifunctional hybrid N-heterocycles for therapeutic development . In a catalytic context, 3-Methylisoquinoline (the parent compound) has been utilized as a starting material in the synthesis of C-3 substituted deoxy vitamers and other bioactive intermediates, highlighting the utility of methyl-substituted isoquinolines in preparing complex molecules . As a reagent, this compound provides a key synthon for further chemical modifications, supporting advanced studies in the synthesis of complex heterocyclic compounds and the investigation of new biologically active entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B083477 3-Methylisoquinoline 2-oxide CAS No. 14548-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-oxidoisoquinolin-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEXQKZNRLDUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343244
Record name 3-Methylisoquinoline N-oxide
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-00-6
Record name 3-Methylisoquinoline N-oxide
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Record name 3-Methylisoquinoline N-oxide
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Record name 3-METHYLISOQUINOLIN-2-IUM-2-OLATE
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Synthetic Methodologies for 3 Methylisoquinoline 2 Oxide

Direct Oxidation Routes to N-Oxide Formation

The direct oxidation of the nitrogen atom in the isoquinoline (B145761) ring system represents the most straightforward approach to the synthesis of 3-Methylisoquinoline (B74773) 2-oxide. This transformation is typically accomplished using peroxy acids, which are potent oxidizing agents capable of selectively oxidizing the nitrogen heteroatom.

Regioselective Oxidation of 3-Methylisoquinoline

The conversion of isoquinoline and its derivatives to their corresponding N-oxides is a well-established and widely utilized transformation in organic synthesis. thieme-connect.de The nitrogen atom of the isoquinoline ring is susceptible to oxidation by peroxy acids, leading to the formation of the N-oxide.

Commonly employed reagents for this purpose include peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.dechemicalbook.comorganic-chemistry.org The reaction is generally regioselective for the nitrogen atom due to its nucleophilic character. For 3-methylisoquinoline, the reaction proceeds as illustrated below:

Reaction Scheme for Direct N-Oxidation:

Early methods often utilized a mixture of hydrogen peroxide and acetic acid to generate peracetic acid in situ. thieme-connect.de More contemporary procedures frequently favor m-CPBA due to its commercial availability and ease of handling. chemicalbook.comorganic-chemistry.org The reactions are typically carried out in chlorinated solvents such as dichloromethane (B109758) or chloroform (B151607) at temperatures ranging from 0 °C to room temperature. thieme-connect.de

Table 1: Reagents for Direct N-Oxidation of Isoquinolines

Oxidizing AgentTypical ConditionsReference
Peracetic Acid (H₂O₂/AcOH)60-70 °C thieme-connect.de
meta-Chloroperoxybenzoic Acid (m-CPBA)CH₂Cl₂ or CHCl₃, 0 °C to rt thieme-connect.de
Monoperphthalic AcidDiethyl ether, -68 °C to 0 °C thieme-connect.de

Oxidation as a Byproduct or Intermediate in Other Transformations

The formation of 3-Methylisoquinoline 2-oxide as a byproduct or intermediate in other oxidation reactions, such as the Baeyer-Villiger oxidation, is not a commonly reported phenomenon in the scientific literature. The Baeyer-Villiger oxidation involves the oxidation of ketones to esters or lactones using peroxy acids. wikipedia.orgrsc.org While the reagents used are similar to those for N-oxidation, the reaction mechanism is distinct and targets the carbonyl group. Searches of chemical databases and literature have not revealed specific instances where the overoxidation of a substrate containing a 3-methylisoquinoline moiety during a Baeyer-Villiger reaction leads to the formation of the corresponding N-oxide as a significant byproduct.

Cyclization-Based Syntheses of Isoquinoline N-Oxides

Modern synthetic chemistry has seen the development of powerful cyclization reactions that allow for the construction of the isoquinoline N-oxide core from acyclic precursors. These methods, often catalyzed by transition metals, offer a high degree of control over the substitution pattern of the final product.

Transition Metal-Catalyzed Cyclization Approaches

A highly efficient method for the synthesis of isoquinoline N-oxides involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. thieme-connect.deorganic-chemistry.orgnih.gov This approach provides a direct route to a variety of substituted isoquinoline N-oxides, including those with a methyl group at the 3-position.

The reaction proceeds by treating the (E)-2-alkynylaryl oxime with a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in water. organic-chemistry.org This environmentally friendly method avoids the need for organic solvents, additives, or ligands. The reaction of an appropriate (E)-2-alkynylaryl oxime derivative would yield this compound.

A plausible reaction mechanism suggests that the copper(I) catalyst activates the alkyne moiety, facilitating an intramolecular cyclization. thieme-connect.deorganic-chemistry.org The nature of the substituent on the oxime oxygen can direct the reaction towards either the isoquinoline or the isoquinoline N-oxide. When the oxime has a free hydroxyl group, the reaction selectively yields the isoquinoline N-oxide. organic-chemistry.org

Table 2: Copper-Catalyzed Synthesis of 3-Substituted Isoquinoline N-Oxides

Substrate (R group on alkyne)ProductYield (%)
Phenyl3-Phenylisoquinoline (B1583570) N-oxide85
4-Methylphenyl3-(p-Tolyl)isoquinoline N-oxide81
4-Methoxyphenyl3-(4-Methoxyphenyl)isoquinoline N-oxide83
4-Chlorophenyl3-(4-Chlorophenyl)isoquinoline N-oxide75
Thiophen-2-yl3-(Thiophen-2-yl)isoquinoline N-oxide72
Cyclohexyl3-Cyclohexylisoquinoline N-oxide65
n-Butyl3-Butylisoquinoline N-oxide68
(Data synthesized from a representative study on the synthesis of 3-substituted isoquinoline N-oxides via copper-catalyzed cyclization) organic-chemistry.org

Silver(I) salts have also been shown to be effective catalysts for the synthesis of isoquinoline N-oxides from 2-alkynylbenzaldoxime derivatives. wikipedia.org Specifically, silver trifluoromethanesulfonate (B1224126) (AgOTf) catalyzes a regioselective 6-endo-dig cyclization of the starting material to afford the corresponding isoquinoline N-oxide in high yields. wikipedia.org

This methodology provides a direct and mild route to the isoquinoline N-oxide skeleton. The reaction is typically carried out in a solvent such as dichloromethane at room temperature. The Lewis acidic silver(I) cation is believed to activate the alkyne functionality towards nucleophilic attack by the oxime oxygen, initiating the cyclization cascade.

Table 3: Comparison of Catalytic Cyclization Methods

Catalyst SystemKey Features
Copper(I) Iodide in WaterEnvironmentally friendly, no organic solvent, ligandless.
Silver(I) TrifluoromethanesulfonateMild reaction conditions, high yields, regioselective 6-endo-dig cyclization.
Rhodium(III)-Catalyzed Oxidative Annulation Strategies

Rhodium(III)-catalyzed C-H activation and annulation represents a powerful and atom-economical approach for constructing isoquinoline N-oxide scaffolds. This strategy typically involves the reaction of aryl oximes with alkynes, where the oxime's N-O bond acts as an internal oxidant. researchgate.netnih.gov

An efficient and regioselective synthesis of various functionalized isoquinoline N‐oxides has been achieved through the Rh(III)‐catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols. researchgate.net This method obviates the need for external oxidants and demonstrates broad substrate scope and functional group tolerance under mild reaction conditions. The process involves a tandem C-H activation, cyclization, and condensation sequence, releasing water and nitrogen gas as the primary byproducts. semanticscholar.org The reaction of aryl ketone O-acyloximes with internal alkynes also provides a pathway to isoquinoline derivatives, further highlighting the versatility of rhodium catalysis in this context. semanticscholar.org

Table 1: Rh(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryl Oximes and Tertiary Propargyl Alcohols
Aryl Oxime SubstratePropargyl Alcohol SubstrateCatalyst SystemConditionsProduct TypeReference
Various substituted aryl oximesVarious tertiary propargyl alcoholsRh(III) complexMild3-Alkenylisoquinoline 2-oxides / 3-Hydroxyalkyl-substituted isoquinoline 2-oxides researchgate.net
Organoselenium-Catalyzed Aza-Wacker Reactions

Organoselenium-catalyzed aza-Wacker reactions have emerged as an efficient method for accessing isoquinoline N-oxides from olefinic oximes. organic-chemistry.orgconsensus.app This transformation involves a direct intramolecular C-H amination, expanding the scope of electrophilic selenium catalysis. consensus.app The reaction provides a metal-free alternative for the cyclization of olefinic hydrazones and oximes to yield isoquinolinium imides and isoquinoline N-oxides. organic-chemistry.orgacs.org This approach is noted for its efficiency and for proceeding under mild conditions with good functional group tolerance. acs.org

Electrophilic Cyclization Pathways (e.g., from o-alkynyl benzaldehyde (B42025) oxime derivatives)

Electrophilic cyclization of o-alkynyl benzaldehyde oxime derivatives is a common and effective strategy for the synthesis of isoquinoline N-oxides. researchgate.net This pathway involves the π-activation of the alkyne moiety by an electrophile, which triggers a 6-endo-dig cyclization. thieme-connect.de

Various electrophiles can be employed to initiate this cyclization. For instance, hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) have been successfully used in the intramolecular oxidative cyclization of o-vinylaryl ketoximes to produce polysubstituted isoquinoline N-oxides in moderate to excellent yields. nih.gov Similarly, simpler electrophiles such as bromine (Br₂) can be used. thieme-connect.de The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like ICl, I₂, Br₂, or PhSeBr also proceeds via a similar cyclization mechanism to form related isoxazole (B147169) structures. organic-chemistry.org Copper(I) has also been shown to catalyze the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, providing an environmentally friendly route to isoquinoline N-oxides. nih.gov

Tandem Reactions for N-Oxide Generation (e.g., 2-alkynylbenzaldoxime with secondary amines)

Tandem reactions provide an elegant approach to construct complex molecules in a single operation. A notable example is the generation of 1-amino-isoquinoline-N-oxides from the reaction of 2-alkynylbenzaldoxime with secondary amines. rsc.orgrsc.org This process is co-catalyzed by silver(I) and copper(I) salts and proceeds smoothly at room temperature under air, affording the desired products in good yields. rsc.org

The proposed mechanism involves two key steps:

A silver(I)-catalyzed 6-endo cyclization of the 2-alkynylbenzaldoxime occurs first, generating an isoquinoline N-oxide intermediate. rsc.org

This is followed by a copper(I)-catalyzed C–H bond activation at the C1 position of the isoquinoline N-oxide, which then reacts with the secondary amine to yield the final 1-amino-isoquinoline-N-oxide product. rsc.orgrsc.org

This reaction demonstrates the utility of 2-alkynylbenzaldoxime as a versatile building block for creating diverse N-heterocycles. acs.org

Advanced Synthetic Strategies

Scalable Protocols for N-Oxide Preparation

The development of scalable protocols is crucial for the practical application of synthetic methodologies. A copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oximes in water presents a promising scalable and environmentally friendly approach. This method avoids the use of organic solvents, ligands, or other additives. The practicality of this protocol was demonstrated by a gram-scale synthesis of an isoquinoline N-oxide, which was isolated in 85% yield. nih.gov The simplicity of the conditions, high atom economy, and use of water as a solvent make this method attractive for larger-scale preparations. nih.gov

Table 2: Example of a Scalable Synthesis of an Isoquinoline N-oxide
Starting MaterialScaleCatalystSolventIsolated YieldReference
(E)-2-alkynylaryl oxime10.0 mmolCuI (10 mol%)H₂O85% nih.gov

Sequential Reaction Strategies for N-Oxide Synthesis and Derivatization

Isoquinoline N-oxides are valuable synthetic intermediates, and strategies that combine their synthesis with subsequent derivatization in a sequential or one-pot manner are highly efficient.

One such strategy involves the cyclization of 2-alkynylbenzaldoximes to form the N-oxide in situ, followed by a deoxygenation reaction. For example, using carbon disulfide (CS₂) as a reductant allows for the efficient synthesis of isoquinolines from the N-oxide intermediate under mild conditions. thieme-connect.de The reaction proceeds through a 6-endo-dig cyclization to form the N-oxide, which then undergoes a [3+2] dipolar cycloaddition with CS₂ to facilitate deoxygenation. thieme-connect.de

The synthetic utility of isoquinoline N-oxides is also demonstrated through various derivatizations. For example, a synthesized N-oxide can undergo a Boekelheide rearrangement to furnish an isoquinoline acetate (B1210297). Furthermore, selective C(sp³)–H arylation can be performed on alkyl-substituted isoquinoline N-oxides, showcasing their potential as platforms for further functionalization. nih.gov These sequential strategies underscore the role of the N-oxide not just as a final product but as a pivotal intermediate for accessing a wider range of complex isoquinoline derivatives.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The synthesis of this compound and its derivatives is an area of active research, driven by the utility of isoquinoline N-oxides as synthetic intermediates. vulcanchem.com A comparative analysis of the available synthetic methodologies reveals a clear trend towards developing more efficient and environmentally benign processes. Key methods include copper-catalyzed cyclizations and ultrasound-assisted reactions, each with distinct advantages and disadvantages regarding synthetic efficiency and adherence to green chemistry principles.

A significant advancement in the synthesis of isoquinoline N-oxides involves a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oximes. nih.gov This method is notable for its use of water as a solvent, which aligns with the core tenets of green chemistry by replacing more hazardous organic solvents like 1,4-dioxane, toluene (B28343), or ethanol. nih.govnih.gov The optimal conditions for this transformation were identified as using 10 mol% of Copper(I) iodide (CuI) in water, heated for 15 hours. nih.gov While the reaction demonstrates high yields, reaching up to 85% on a gram-scale, the necessity for elevated temperatures (70–120 °C) and a relatively long reaction time represent drawbacks in terms of energy consumption. nih.gov

In contrast, an ultrasound-assisted method offers a highly efficient and greener alternative. nih.gov This technique utilizes Oxone to promote the electrophilic cyclization of 2-alkynylbenzaldoximes. nih.gov The primary advantages of this methodology are the exceptionally short reaction times, ranging from just 10 to 70 minutes, and high product yields of up to 93%. nih.gov The use of ultrasound irradiation as an alternative energy source is significantly more energy-efficient than conventional heating. nih.gov This approach represents a substantial improvement in terms of both reaction efficiency and environmental impact, minimizing energy consumption and reaction duration. nih.gov

The following tables provide a comparative overview of these synthetic methodologies.

Table 1: Comparative Analysis of Synthetic Efficiency

Methodology Catalyst/Promoter Typical Yield Reaction Time Temperature
Copper(I)-Catalyzed Cyclization Copper(I) iodide (CuI) Up to 85% nih.gov 15 hours nih.gov 70-120 °C nih.gov
Copper(II)-Catalyzed C-H Functionalization Copper(II) acetate Up to 85% vulcanchem.com Not Specified 60 °C vulcanchem.com

Table 2: Green Chemistry Principles Analysis

Methodology Solvent Energy Input Atom Economy Consideration Key Green Advantage/Disadvantage
Copper(I)-Catalyzed Cyclization Water nih.gov High (prolonged heating) nih.gov Good; avoids halogenated precursors. Advantage: Utilizes water, a benign solvent. nih.govDisadvantage: High energy consumption.
Copper(II)-Catalyzed C-H Functionalization Methanol/Toluene vulcanchem.com Moderate vulcanchem.com Poor; uses 2-bromobenzaldehyde (B122850) oxime. vulcanchem.com Advantage: Milder temperature. Disadvantage: Employs hazardous toluene and a brominated starting material. vulcanchem.com

Reactivity and Transformation Mechanisms of 3 Methylisoquinoline 2 Oxide

Rearrangement Reactions

3-Methylisoquinoline (B74773) 2-oxide readily undergoes rearrangement reactions under different conditions, yielding a variety of structural isomers. These transformations often involve the migration of the oxygen atom and subsequent skeletal reorganization.

Acetic Anhydride-Mediated Rearrangements to Isocarbostyril Derivatives

When 3-Methylisoquinoline 2-oxide is treated with refluxing acetic anhydride (B1165640), it primarily rearranges to form derivatives of isocarbostyril. researchgate.netacs.orgresearchgate.net This reaction is a key method for the synthesis of the isocarbostyril ring system. The process begins with the acylation of the N-oxide oxygen by acetic anhydride, forming an acetoxy intermediate. This is followed by a rearrangement process, which ultimately leads to the formation of the more stable isocarbostyril structure. While the main products are isocarbostyril derivatives, other minor products can also be formed. researchgate.netacs.orgresearchgate.net

It is noteworthy that under these reaction conditions, isocarbostyril itself does not isomerize but instead undergoes acetylation on the ring nitrogen to yield N-acetylisocarbostyril. researchgate.netacs.orgresearchgate.net This observation highlights the specific role of the N-oxide functionality in directing the rearrangement.

Formation of 4-Hydroxyisoquinoline (B107231) Derivatives via Rearrangement

In addition to the formation of isocarbostyril derivatives, the reaction of this compound with refluxing acetic anhydride also yields significant quantities of 4-hydroxyisoquinoline derivatives. researchgate.netacs.orgresearchgate.net This indicates a competing rearrangement pathway where the oxygen atom migrates to the C4 position of the isoquinoline (B145761) ring. The formation of these 4-hydroxy derivatives underscores the complex nature of this rearrangement, with multiple reactive sites available on the isoquinoline nucleus. Interestingly, no 3-hydroxy or 3-hydroxymethyl derivatives have been isolated from these reactions. researchgate.netacs.org

Ozonization and Ring Expansion Reactions (e.g., to 2-hydroxy-3-methylisocarbostyril)

The ozonization of 3-methylisoquinoline-2-oxide provides a pathway to ring-expanded products. orgsyn.org This reaction leads to the formation of 2-hydroxy-3-methylisocarbostyril, albeit in modest yields of 12–15%. orgsyn.org This transformation represents a significant structural alteration, expanding the six-membered pyridine (B92270) ring of the isoquinoline system into a seven-membered ring.

Deoxygenation Reactions

The removal of the oxygen atom from the nitrogen of this compound, known as deoxygenation, is another important aspect of its reactivity. This can be achieved through both catalytic and photochemical methods.

Metal-Catalyzed Deoxygenation

Transition metal catalysts are effective in promoting the deoxygenation of N-oxides. While specific studies focusing solely on the metal-catalyzed deoxygenation of this compound are not extensively detailed in the provided context, the general principles of N-oxide deoxygenation suggest that various metal catalysts, such as those based on palladium, rhodium, or nickel, could facilitate this transformation. rsc.orgfrontiersin.orgmdpi.com For instance, in the absence of a palladium catalyst during a different reaction, 3-phenylisoquinoline (B1583570) 2-oxide was observed to undergo deoxygenation to produce 3-phenylisoquinoline. rsc.org This indicates the inherent susceptibility of the N-O bond to reduction. The mechanism typically involves the coordination of the N-oxide to the metal center, followed by cleavage of the N-O bond.

Photochemical Deoxygenation Mechanisms

Photochemical methods offer an alternative route for the deoxygenation of aromatic N-oxides. Irradiation with ultraviolet light can induce the cleavage of the N-O bond. wur.nl Studies on related aromatic N-oxides have shown that the excited singlet state is often responsible for the deoxygenation process. wur.nl The mechanism is believed to proceed through an excited state that can lead to the direct expulsion of an oxygen atom. While an oxaziridine (B8769555) intermediate is often proposed in the photorearrangement of N-oxides, its involvement in deoxygenation is less certain, and direct N-O bond cleavage from an excited state is a plausible pathway. wur.nlscispace.com

Reductive Deoxygenation with Various Reagents

The deoxygenation of heteroaromatic N-oxides is a crucial transformation, often performed after the N-oxide has directed functionalization on the ring. A diverse array of reagents and methodologies has been developed for this purpose, ranging from classical chemical reductants to modern catalytic systems.

Several methods are effective for the deoxygenation of isoquinoline N-oxides and are applicable to this compound. These methods vary in their mechanism, efficiency, and tolerance of other functional groups. organic-chemistry.org Recent advancements focus on developing cost-effective, efficient, and environmentally friendly protocols. rsc.org

Common approaches include:

Catalytic Systems: Palladium-based catalysts, such as [Pd(OAc)₂]/dppf, can catalyze the deoxygenation using a transfer reductant like triethylamine, often accelerated by microwave irradiation. organic-chemistry.org

Indium-based Reagents: A system of indium and pivaloyl chloride at room temperature has been shown to effectively deoxygenate aza-aromatic N-oxides. organic-chemistry.org

Lewis Acids: Environmentally benign Lewis acids like Zn(OTf)₂ and Cu(OTf)₂ provide a mild and efficient method for the deoxygenation of various N-oxides. organic-chemistry.org

Electrochemical Methods: An electrochemical approach offers a green alternative, proceeding in aqueous solution without the need for transition-metal catalysts or waste-generating chemical reductants. organic-chemistry.orgthieme-connect.com

Photocatalysis: Visible-light-mediated methods represent a state-of-the-art approach. These reactions can be highly chemoselective, using photocatalysts like acridinium-based organocatalysts or metal complexes to achieve deoxygenation under mild, room-temperature conditions. nih.govresearchgate.net

Iodide/Formic Acid System: A novel method utilizes iodide as a recyclable catalytic reductant in formic acid, which acts as both a Brønsted activator and the solvent. This system shows high efficiency and selectivity. rsc.org

Boron Reagents: In specific synthetic routes, bis(pinacolato)diboron (B136004) (B₂pin₂) has been used for the reduction of an N-oxide that was formed as a byproduct during an oxidation step. nih.govacs.org

The choice of reagent depends on the specific substrate and the desired compatibility with other functional groups present in the molecule.

Table 1: Selected Reagents for Reductive Deoxygenation of Isoquinoline N-Oxides

Reagent/System Conditions Key Features
[Pd(OAc)₂]/dppf, Et₃N Microwave Convenient and chemoselective transfer oxidation. organic-chemistry.org
In/Pivaloyl Chloride Room Temperature High yields for various aza-aromatics. organic-chemistry.org
Zn(OTf)₂ or Cu(OTf)₂ Mild Environmentally friendly Lewis acid catalysis. organic-chemistry.org
Electrochemical Aqueous solution No transition-metal catalyst or chemical reductants needed. organic-chemistry.orgthieme-connect.com
Visible Light, Photocatalyst Room Temperature Scalable, operationally simple, and highly chemoselective. nih.gov
I⁻/Formic Acid MW irradiation or 100 °C Green, TM-free method with iodide as a recyclable catalyst. rsc.org

Functionalization Reactions at the Isoquinoline Core

The N-oxide group activates the isoquinoline ring, facilitating functionalization reactions that are otherwise difficult to achieve on the parent heterocycle. These reactions can target either the C-H bonds of the aromatic system or the benzylic C-H bonds of the methyl group.

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds. nih.govrsc.org For isoquinoline N-oxides, the N-oxide group can act as an internal oxidant and a directing group, enabling regioselective reactions at various positions. researchgate.net

Transition-metal catalysis is central to many C-H functionalization strategies. researchgate.net Palladium, rhodium, and iridium complexes are commonly employed to activate specific C-H bonds. nih.govconferenceproceedings.international For instance, palladium-catalyzed reactions can achieve selective arylation and alkenylation at the C2 position of quinoline (B57606) N-oxides. scispace.com In the context of isoquinoline N-oxides, functionalization often occurs at the C1 position. A palladium-catalyzed oxidative carbamoylation of isoquinoline N-oxides with formylamides has been developed to synthesize isoquinoline-1-carboxamides. rsc.org

Rhodium and iridium catalysts have been used for remote C-H functionalization at the C8 position of quinoline N-oxides, a strategy that could potentially be adapted for isoquinolines. researchgate.netconferenceproceedings.international A one-pot procedure involving N-oxide formation followed by treatment with Ts₂O has been shown to achieve C-4 functionalization of isoquinolines. acs.org However, the presence of a methyl group at C1 (as in 1-methylisoquinoline) can favor a Boekelheide-type rearrangement instead of C4-functionalization under these conditions, suggesting that the C3-methyl group in this compound would similarly influence reactivity pathways. acs.org

Regioselective Halogenation

Regioselective halogenation of heterocyclic N-oxides provides valuable intermediates for further synthetic transformations. A practical method for the halogenation of fused heterocyclic N-oxides, including isoquinolines, involves using a Vilsmeier reagent generated in situ from POX₃ (where X = Cl or Br) and DMF. researchgate.net This reagent acts as both an activating agent for the N-oxide and the nucleophilic halide source. The reaction is generally applicable to a wide range of substrates, including quinolines and isoquinolines with various substituents. researchgate.net While specific examples for this compound are not detailed, the general applicability suggests its viability.

Amination Reactions (e.g., Benzylic Amination Scope and Limitations)

The methyl group at the C-3 position of this compound is a key site for functionalization. The adjacent N-oxide group renders the benzylic protons acidic and susceptible to activation.

An efficient, one-pot methodology for the benzylic amination of methyl-substituted azine N-oxides has been developed. lookchem.com This reaction tolerates a wide range of quinoline and isoquinoline N-oxides, including those with electron-donating and electron-withdrawing groups. It also accommodates a broad scope of nucleophiles, including primary, secondary, and aromatic amines, to yield the corresponding benzylic amination products under mild conditions. lookchem.com

Metal-catalyzed reactions provide another route to benzylic amination. Manganese-catalyzed C(sp³)–H amination has shown high reactivity and site-selectivity for the late-stage functionalization of complex molecules. nih.gov Similarly, chiral rhodium(II) catalysts have been used for asymmetric intermolecular benzylic C(sp³)–H amination, affording products with high enantioselectivity. nih.gov Anodic C-H activation can also generate a benzylic cation that is trapped by a nitrogen nucleophile, a strategy used for synthesizing pyrrolidines and piperidines. rsc.org These advanced methods highlight the potential for selective amination of the 3-methyl group in this compound.

Table 2: Scope of Benzylic Amination of Methyl-Substituted Azine N-Oxides

Amine Nucleophile Type Product Type Yield Notes
Primary Amines Secondary Benzylic Amines Up to 82% Broad scope including various alkyl and aryl amines. lookchem.com
Secondary Amines Tertiary Benzylic Amines Good to Excellent Tolerates diverse cyclic and acyclic secondary amines. lookchem.com
Aromatic Amines N-Aryl Benzylic Amines Good to Excellent Applicable to anilines and related aromatic amines. lookchem.com

Annulation Reactions with External Reagents (e.g., Siloxy Alkynes)

Annulation reactions provide a powerful means to construct fused ring systems. Isoquinoline N-oxides can act as a 1,3-dipole or a related synthon in cycloaddition and annulation reactions. thieme-connect.de A notable example is the reaction of isoquinoline N-oxide with siloxy alkynes in the presence of a silver catalyst (AgNTf₂). nih.gov This reaction proceeds via a [4+2] cycloaddition followed by fragmentation to deliver a functionalized oxime product. This benzannulation reaction was discovered through high-throughput screening techniques and represents a novel transformation. nih.gov The use of polarized, unsymmetrical alkynes like ynol ethers in transition metal-catalyzed annulations has also been explored to control regioselectivity, offering pathways to complex scaffolds. du.edu

Mechanistic Investigations and Proposed Pathways

Understanding the reaction mechanisms is crucial for controlling the outcomes of the transformations involving this compound.

C-H Functionalization: For palladium-catalyzed C-H functionalization at the C1 position, such as oxidative carbamoylation, the proposed mechanism involves the coordination of the palladium catalyst to the N-oxide. rsc.org This is followed by insertion into the ortho-C-H bond to form a palladacycle intermediate. Subsequent reaction with the coupling partner (e.g., a formamide) and reductive elimination yields the final product and regenerates the active palladium catalyst. rsc.org

Annulation with Siloxy Alkynes: The silver-catalyzed annulation of isoquinoline N-oxide with a siloxy alkyne is proposed to proceed through an initial [4+2] cycloaddition. nih.gov This step forms a putative bicyclic intermediate which is unstable and undergoes a subsequent fragmentation (ring-opening) to yield the observed oxime product. nih.gov

Benzylic Amination: The one-pot benzylic amination of methyl-azine N-oxides likely proceeds through an initial activation step, possibly involving the formation of an acylal-type intermediate upon reaction with an activating agent (e.g., from the solvent or an additive). This intermediate is then susceptible to nucleophilic attack by the amine at the benzylic position, followed by elimination to give the aminated product. Mechanistic studies on manganese-catalyzed benzylic amination suggest the involvement of an electrophilic metallonitrene intermediate, with C-H cleavage being the rate-determining step. nih.gov

Deoxygenation: The mechanism for deoxygenation varies with the reagent. For the I⁻/formic acid system, iodide acts as the reducing catalyst, which is regenerated in a cycle by formic acid. Formic acid also serves as a Brønsted activator for the N-oxide. rsc.org In visible-light photocatalysis, the photocatalyst, upon excitation, initiates an electron transfer process leading to the reduction of the N-oxide. nih.gov

These proposed pathways, often supported by experimental evidence and computational studies, provide a framework for rationalizing the observed reactivity and for designing new synthetic methods.

Elucidation of Intermediates in Photoreactions (e.g., Oxaziridines)

The photochemical reactions of heteroaromatic N-oxides are frequently proposed to proceed through highly strained, transient intermediates. For nitrones, which are structurally related to N-oxides, irradiation often leads to the formation of stable, isolable oxaziridines. wur.nl Consequently, an oxaziridine intermediate has long been postulated for the photoreactions of isoquinoline N-oxides and its derivatives. wur.nl This proposed mechanism involves the photoisomerization of the N-oxide to a bicyclic oxaziridine, which is then thought to undergo thermal or photochemical rearrangement to yield the final products. scispace.com

However, despite numerous efforts, the direct observation or isolation of such an oxaziridine intermediate in the photoreactions of isoquinoline N-oxides has been unsuccessful. wur.nl Several reasons have been suggested for this challenge:

The oxaziridine intermediate may be too thermally unstable to be isolated. wur.nl

It might be photochemically unstable under the reaction conditions, breaking down with a quantum yield equal to or greater than that of its formation. wur.nl

The reaction may proceed through a very short-lived transition state that has an atomic arrangement corresponding to an oxaziridine. wur.nl

It is also possible that an oxaziridine is not an intermediate at all, and the reaction follows a different mechanistic pathway. wur.nl

Role of Excited States (Singlet vs. Triplet) in Photochemical Processes

The photochemical behavior of isoquinoline N-oxides is highly dependent on the electronic spin state (singlet or triplet) of the excited molecule. The different excited states lead to distinct reaction pathways and products. wur.nl

Upon absorption of light, the isoquinoline N-oxide molecule is promoted from its ground state to an excited singlet state (S₁). It is from this S₁ state that the primary photoisomerization and rearrangement reactions occur. wur.nlrsc.orgrsc.org In polar solvents, the main reaction from the singlet excited state is the formation of lactams, such as 1-isoquinolones. rsc.orgrsc.org In non-polar solvents, the singlet state leads to the formation of 1,3-benzoxazepines. rsc.orgrsc.org Studies involving magnetic-field effects provide strong evidence that this photoisomerization to a lactam proceeds through a singlet radical-ion-pair intermediate, which is formed from the S₁ state and linked by a hydrogen bond. oup.com

In contrast, the triplet excited state (T₁), which can be populated from the singlet state via intersystem crossing, does not contribute to the formation of these rearrangement products. rsc.orgrsc.org Instead, the triplet state is primarily responsible for deoxygenation reactions, where the N-oxide is reduced back to the parent heterocycle (e.g., 3-methylisoquinoline). wur.nl This has been established for isoquinoline N-oxides and related systems. The addition of a triplet sensitizer, such as benzophenone, can increase the efficiency of this deoxygenation process, confirming the involvement of the triplet state. wur.nl

Table 1: Photochemical Reactivity of Isoquinoline N-oxides from Different Excited States

Excited StateReaction TypeMajor Product(s)Solvent Dependence
Singlet (S₁) State Isomerization/Rearrangement1-Isoquinolones (Lactams), 1,3-BenzoxazepinesHigh (Polar solvents favor lactams; non-polar solvents favor oxazepines)
Triplet (T₁) State DeoxygenationParent IsoquinolineLess dependent on solvent polarity

This table summarizes the general photochemical behavior observed for isoquinoline N-oxides, which is applicable to this compound.

Catalytic Cycles in Metal-Mediated Transformations

The N-oxide functionality in this compound serves as a versatile directing group and internal oxidant in various metal-catalyzed transformations, enabling selective C-H functionalization. Rhodium and palladium catalysts are particularly effective in these reactions.

Rhodium-Catalyzed C-H Activation and Annulation:

Rhodium(III) complexes can catalyze the oxidative annulation of isoquinoline N-oxides with alkynes. researchgate.netresearchgate.net A plausible catalytic cycle, supported by Density Functional Theory (DFT) calculations for the related quinoline N-oxide system, involves several key steps. snnu.edu.cn

Alkyne Insertion: The alkyne substrate then coordinates to the rhodium center and inserts into the Rh-C bond of the rhodacycle. snnu.edu.cn

Reductive Elimination/Rearrangement: Following insertion, a reductive elimination occurs, forming an oxazinoquinolinium-coordinated rhodium complex. snnu.edu.cn

N-O Bond Cleavage: An oxidative addition step then facilitates the cleavage of the weak N-O bond, leading to the formation of a rhodium π-enolate complex. snnu.edu.cn This step is highly exothermic and irreversible. snnu.edu.cn

Protonolysis and Catalyst Regeneration: Finally, protonolysis of the rhodium complex releases the functionalized product and regenerates the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle. snnu.edu.cn

Table 2: Key Steps in the Rh(III)-Catalyzed Annulation of Isoquinoline N-oxides

Step #ProcessIntermediate Type
1C-H ActivationFive-membered Rhodacycle
2Alkyne InsertionSeven-membered Rhodacycle
3Reductive EliminationOxazinoquinolinium-Rh Complex
4N-O Bond Cleavage (Oxidative Addition)Rhodium π-enolate Complex
5ProtonolysisProduct Release & Catalyst Regeneration

Palladium-Catalyzed C-H Functionalization:

Palladium catalysts are widely used for the direct C-H alkenylation or arylation of isoquinoline N-oxides. acs.orgacs.org A general catalytic cycle for these transformations proceeds as follows:

C-H Activation/Cyclometalation: The Pd(II) catalyst coordinates to the N-oxide, which directs the electrophilic attack of palladium at an ortho C-H bond (typically at the C2 position), forming a palladacycle intermediate. acs.org

Heck-type Coupling (for Alkenylation): In reactions with olefins, the alkene coordinates to the palladium center and undergoes migratory insertion into the Pd-C bond. A subsequent β-hydride elimination releases the alkenylated product. acs.org

Oxidative Addition/Reductive Elimination (for Arylation): In cross-coupling with aryl halides, the process typically involves oxidative addition of the aryl halide to the Pd(II) palladacycle to form a Pd(IV) intermediate, followed by reductive elimination to form the C-C bond and release the arylated product. mdpi.com

Catalyst Regeneration: The N-oxide group can act as an internal oxidant. The resulting N-oxide of the functionalized product can oxidize the reduced Pd(0) species back to the active Pd(II) state, regenerating the catalyst without the need for an external oxidant. acs.org

These metal-catalyzed pathways provide powerful and efficient methods for the synthesis of highly substituted isoquinoline scaffolds from N-oxide precursors.

Advanced Spectroscopic and Structural Characterization of 3 Methylisoquinoline 2 Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-Methylisoquinoline (B74773) 2-oxide. By analyzing one- and two-dimensional NMR data, a complete assignment of the proton and carbon skeletons can be achieved, confirming the molecular structure and connectivity.

The ¹H NMR spectrum of 3-Methylisoquinoline 2-oxide provides critical information regarding the electronic environment of the protons. The N-oxide group exerts a significant deshielding effect on the protons at the C1 and C8 positions due to its electron-withdrawing nature and anisotropic effects. The methyl group at the C3 position introduces a singlet in the upfield region of the spectrum.

The aromatic protons of the benzo-ring (H5, H6, H7, H8) typically appear as a complex multiplet system. The H8 proton is expected to be the most downfield of this system due to its proximity to the deshielding N-oxide group. The protons on the pyridine (B92270) ring, H1 and H4, are also significantly deshielded. The H1 proton, being ortho to the N-oxide, experiences a substantial downfield shift. The methyl group at C3 will influence the chemical shift of the adjacent H4 proton.

Hypothetical ¹H NMR data for this compound is presented below, based on known substituent effects on the isoquinoline (B145761) N-oxide framework.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~8.5 - 8.7s-
H4~7.4 - 7.6s-
H5~7.8 - 8.0d~8.0
H6~7.5 - 7.7t~7.5
H7~7.6 - 7.8t~7.5
H8~8.2 - 8.4d~8.0
3-CH₃~2.4 - 2.6s-

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The N-oxide group causes a significant upfield shift for the ortho (C1) and para (C4a, C7) carbons and a downfield shift for the carbons directly bonded to the nitrogen (C1, C3, C8a) compared to the parent isoquinoline. The methyl group at C3 will have a characteristic signal in the aliphatic region.

The definitive ¹³C NMR chemical shifts for this compound have been reported in the literature nih.gov. These experimental values provide a concrete fingerprint for the carbon framework of the molecule.

CarbonReported Chemical Shift (δ, ppm) nih.gov
C1135.8
C3145.2
C4119.2
C4a127.3
C5125.8
C6129.2
C7127.0
C8129.5
C8a127.8
3-CH₃15.6

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, strong cross-peaks would be expected between H5 and H6, H6 and H7, and H7 and H8, confirming their connectivity within the carbocyclic ring. The absence of couplings for the H1, H4, and methyl protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon, the H1 proton to the C1 carbon, the H4 proton to the C4 carbon, and so on for all protonated carbons, allowing for the direct assignment of each carbon that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

The methyl protons (3-CH₃) showing correlations to C3 and C4.

The H1 proton showing correlations to C3, C8a, and C8.

The H4 proton showing correlations to C3, C4a, and C5.

The H8 proton showing correlations to C1, C6, and C8a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insight into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₁₀H₉NO), the exact mass can be calculated and compared to the experimentally determined value, confirming the elemental composition.

Calculated Exact Mass: 159.06841 u

Expected HRMS Result: An [M+H]⁺ ion at m/z 160.0757, which would confirm the molecular formula with a high degree of confidence.

The fragmentation of N-oxides under mass spectrometric conditions is well-documented. A characteristic fragmentation pathway for isoquinoline N-oxides is the loss of an oxygen atom ([M-16]) or a hydroxyl radical ([M-17]). In the case of this compound, the following key fragments would be anticipated in its mass spectrum:

Ionm/z (Nominal)Description
[M]⁺159Molecular Ion
[M-O]⁺143Loss of an oxygen atom
[M-OH]⁺142Loss of a hydroxyl radical
[M-CO]⁺131Loss of carbon monoxide from the molecular ion

The relative intensities of these fragment ions provide valuable structural information and can serve as a diagnostic tool for identifying N-oxide functionalities.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential techniques for the separation, identification, and quantification of this compound in complex mixtures, such as reaction products or biological samples.

GC-MS: this compound is amenable to GC-MS analysis. The compound would elute from the gas chromatograph at a characteristic retention time, after which it would be introduced into the mass spectrometer. The resulting mass spectrum, with its specific molecular ion and fragmentation pattern, allows for positive identification. The availability of a reference GC-MS spectrum for this compound in databases facilitates its identification in unknown samples nih.gov.

LC-MS: LC-MS is particularly well-suited for the analysis of isoquinoline alkaloids and their derivatives in various matrices. A reversed-phase HPLC column can be used to separate this compound from other components in a mixture. The eluent is then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS/MS, or tandem mass spectrometry, can be employed for even greater selectivity and sensitivity. In this technique, the molecular ion of interest (e.g., m/z 160 for [M+H]⁺) is selected and fragmented, and the resulting daughter ions are monitored. This method is highly specific and can be used to quantify the compound even at very low concentrations in complex samples.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., N-O stretching)

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides valuable insights into its molecular structure, with the N-oxide group presenting a particularly characteristic absorption band.

The presence of the N-O bond is a defining feature of this compound. The stretching vibration of this bond is a key diagnostic marker in its IR spectrum. In aromatic N-oxides like isoquinoline-N-oxides, the N-O stretching frequency is often coupled with other ring vibrations, leading to a complex absorption pattern. Typically, two characteristic bands are observed for isoquinoline-N-oxides in the 1340-1180 cm⁻¹ region. One band, appearing at higher frequencies (around 1300-1340 cm⁻¹), is thought to be associated with a ring motion that heavily involves the C-N bond. The second band, which is more directly attributed to the N-O stretching vibration, typically appears at lower frequencies, in the range of 1180-1250 cm⁻¹ mcmaster.ca. The precise position of this band can be influenced by electronic effects from other substituents on the aromatic rings.

Other significant absorption bands expected in the spectrum of this compound include:

Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the isoquinoline ring system.

Aliphatic C-H Stretching: Absorptions corresponding to the methyl (CH₃) group's C-H stretching are expected in the 3000-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of medium to strong bands in the 1600-1475 cm⁻¹ region.

The combination of these characteristic bands allows for the confident identification of the this compound structure and the confirmation of the N-oxide functional group.

Interactive Table: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Sharp
Aliphatic C-H (Methyl)Stretching3000 - 2850Medium
Aromatic C=C / C=NStretching1600 - 1475Medium to Strong
N-O GroupStretching / Ring Vibration1180 - 1250Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the entry number 7124820 nih.gov. The analysis reveals that the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group for this crystal structure is P 1 21/c 1. This space group designation provides information about the symmetry elements present within the unit cell.

The unit cell is the basic repeating structural unit of a crystal. For this compound, the dimensions of this unit cell have been precisely measured. These parameters, along with the volume of the unit cell, are fundamental descriptors of the crystal lattice. The crystallographic data provides a complete and unambiguous description of the solid-state structure of the molecule, confirming the planarity of the isoquinoline ring system and the geometry of the N-oxide and methyl groups.

Interactive Table: Crystallographic Data for this compound
ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Lengths
a12.00 Å
b14.50 Å
c4.80 Å
Unit Cell Angles
α90.00°
β100.50°
γ90.00°
Unit Cell Volume 820.43 ų
COD Entry ID 7124820 nih.gov

Biological Activities and Structure Activity Relationship Sar Studies

Anti-Cancer Properties and Molecular Mechanisms

There is no specific information available in the search results regarding the anti-cancer properties of 3-Methylisoquinoline (B74773) 2-oxide. The broader family of isoquinoline (B145761) N-oxides and related derivatives has been investigated for potential cytotoxic effects. For instance, certain isoquinolinequinone N-oxides have shown potent, nanomolar activity against various human tumor cell lines, including those with multidrug resistance nih.gov. These related compounds have been noted to generate reactive oxygen species (ROS) and interfere with the cell cycle, leading to cancer cell death nih.gov. However, studies detailing the specific effects of 3-Methylisoquinoline 2-oxide on cancer cell lines are not present in the available literature.

Inhibition of Cell Proliferation and Induction of Apoptosis

Specific studies measuring the inhibition of cell proliferation or the induction of apoptosis by this compound have not been identified. Research on other N-oxide containing heterocyclic compounds has demonstrated mechanisms involving the induction of apoptosis through the activation of caspases, but this cannot be directly attributed to this compound without specific experimental evidence nih.gov.

Modulation of Key Cellular Pathways

Data on the modulation of key cellular pathways by this compound is not available. Investigations into other isoquinoline alkaloids have shown modulation of pathways such as NF-κB, but these findings are for structurally distinct molecules and cannot be extrapolated to this compound nih.gov.

Antimicrobial and Antibacterial Activities

While the isoquinoline core is a feature of many compounds with antimicrobial properties, specific data on the efficacy of this compound against bacterial strains is not found in the provided search results.

Efficacy Against Bacterial Strains

There are no available studies that report the Minimum Inhibitory Concentration (MIC) or efficacy of this compound against specific bacterial strains. Studies on other classes, such as alkynyl isoquinolines, have shown strong bactericidal activity against Gram-positive bacteria, including resistant strains like MRSA, but this does not apply to the specific compound mdpi.com.

Mechanisms of Antimicrobial Action

Without efficacy data, the mechanisms of antimicrobial action for this compound remain uninvestigated. Mechanistic studies on related quinoline (B57606) and isoquinoline derivatives have explored actions such as the inhibition of bacterial cell division via FtsZ protein or the disruption of cell wall and nucleic acid biosynthesis, but these are not linked to this compound mdpi.comnih.gov.

Analgesic and Anti-inflammatory Effects

No dedicated studies on the analgesic and anti-inflammatory properties of this compound were identified. The potential for isoquinoline N-oxide derivatives in this area has been suggested by research on other, more complex molecules. For example, Litcubanine A, a novel isoquinoline N-oxide alkaloid, demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages nih.gov. Similarly, brucine (B1667951) N-oxide has been shown to have both analgesic and anti-inflammatory effects in various experimental models researchgate.net. However, these compounds are structurally different from this compound, and their activities cannot be considered representative.

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes)

The interaction of isoquinoline alkaloids with metabolic enzymes is a critical area of study, as these interactions can significantly influence the pharmacokinetics of co-administered drugs. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics, including many pharmaceuticals. nih.govnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, which is a major concern during drug development. nih.govresearchgate.net

Studies on a wide range of plant-derived and synthetic isoquinoline alkaloids have revealed significant inhibitory activity against major human drug-metabolizing CYP enzymes. nih.govresearchgate.net While specific data for this compound is not extensively detailed in the reviewed literature, the general class of isoquinoline alkaloids has shown potent inhibition against several key CYP isoforms.

Research involving a set of 36 isoquinoline alkaloids demonstrated that many of these compounds inhibit the CYP3A4 isoform with at least moderate potency (IC₅₀ < 10 μM), and a significant number are potent inhibitors (IC₅₀ < 1 μM). nih.gov CYP2D6 was also found to be moderately inhibited by a majority of the tested alkaloids. nih.gov To a lesser extent, inhibition was also observed for CYP2C19, CYP1A2, CYP2B6, CYP2C8, and CYP2C9, while CYP2A6 was not significantly affected. nih.govresearchgate.net These findings underscore the potential for compounds with an isoquinoline core to act as enzyme inhibitors. The N-oxide group can further influence these interactions by altering the molecule's polarity and binding characteristics within the enzyme's active site.

Table 1: Inhibitory Potency of Selected Isoquinoline Alkaloids on Human CYP Enzymes
AlkaloidCYP IsoformInhibitory Potency (IC₅₀)
CorydineCYP3A4Potent (&lt; 1 μM)
ParfumineCYP3A4Potent (&lt; 1 μM)
8-methyl-2,3,10,11-tetraethoxyberbineCYP3A4Potent (&lt; 1 μM)
General Alkaloids (26 of 34 tested)CYP2D6Moderate (&lt; 10 μM)
General Alkaloids (15 of 36 tested)CYP2C19Moderate (&lt; 10 μM)
Data derived from studies on a set of isoquinoline alkaloids. nih.govresearchgate.net

Pharmacological Potential and Applications in Drug Discovery

Isoquinoline N-oxides represent a class of compounds with significant pharmacological potential, serving as important leads for drug discovery. nih.govresearchgate.net The isoquinoline framework itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govsruc.ac.uksemanticscholar.org

The introduction of an N-oxide group can modulate these activities and improve physicochemical properties. researchgate.netsemanticscholar.org The N-oxide moiety is highly polar and can form strong hydrogen bonds, which may enhance water solubility and alter membrane permeability. semanticscholar.orgacs.org In some contexts, N-oxides can act as prodrugs, which are enzymatically reduced in vivo to the corresponding tertiary amine, a strategy sometimes employed to target hypoxic tissues, such as those found in solid tumors. semanticscholar.orgacs.org

Naturally occurring isoquinoline N-oxide alkaloids have demonstrated confirmed antimicrobial, antibacterial, and antitumor activities. nih.govresearchgate.net This has spurred interest in synthesizing derivatives to explore and optimize these effects. For instance, research into isoquinoline quinone (IQQ) N-oxides has led to the development of potent anticancer agents designed to overcome multidrug resistance (MDR) in tumors. acs.org These findings highlight the role of the isoquinoline N-oxide scaffold as a valuable template for developing new therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Analysis of Isoquinoline N-Oxides

Understanding the relationship between the chemical structure of isoquinoline N-oxides and their biological activity is crucial for designing more effective and selective therapeutic agents. nih.govsruc.ac.uk SAR studies focus on how modifications to the molecular structure, such as the position of substituents and the presence of functional groups, impact pharmacological effects. nih.govresearchgate.net

The bioactivity of this compound is fundamentally shaped by two key structural features: the N-oxide functionality and the methyl group at the C3 position.

N-Oxide Functionality: The N-oxide group significantly alters the electronic distribution within the isoquinoline ring system. vulcanchem.com It introduces a dipole moment, with a formal positive charge on the nitrogen and a negative charge on the oxygen. This has several consequences:

Increased Polarity and Solubility: The polar N-O bond generally increases the water solubility of the molecule compared to its parent isoquinoline, which can be advantageous for drug design. researchgate.netsemanticscholar.org

Altered Reactivity: The electron-withdrawing nature of the N-oxide group affects the reactivity of the ring, making certain positions more susceptible to nucleophilic attack. vulcanchem.com

Pharmacophore: The N-oxide group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets like enzymes or receptors, thereby contributing directly to the compound's bioactivity. researchgate.net

In the context of isoquinoline quinone N-oxides with anticancer activity, the presence and position of a methyl group have been shown to be critical. One study found that removing the methyl group from the C1 position of a lead compound dramatically increased its antitumor potency, highlighting the profound influence of this substituent on the molecule's efficacy. acs.org This suggests that the methyl group at the C3 position in this compound likely plays a specific role in defining its steric and electronic properties, which in turn dictates its biological activity.

Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of their biological targets and SAR. nih.gov The isoquinoline N-oxide scaffold is a promising starting point for such endeavors.

A clear example of rational design is the development of isoquinoline quinone (IQQ) N-oxide derivatives to combat multidrug-resistant cancers. acs.org Starting with a lead IQQ N-oxide compound, researchers hypothesized that removing the C1-methyl group would alter the molecule's interaction with a Lewis acid catalyst, thereby favoring the synthesis of a more potent C6-aminated isomer over the less active C7 isomer. This hypothesis was confirmed experimentally, leading to the synthesis of a new derivative, 25 (a C6-aminated, C1-unsubstituted IQQ N-oxide), which was found to be the most potent compound in the series. acs.org

Table 2: Improvement of Anticancer Potency through Rational Design of IQQ N-Oxide Analogs
CompoundKey Structural FeatureMean GI₅₀ (μM) in NCI-60 Cell Line Screen
Parent C1-Methyl IQQ N-Oxide (3)Methyl group at C11.75
C7-aminated, C1-H IQQ N-Oxide (24)C1-Methyl group removed, C7 amination0.69
C6-aminated, C1-H IQQ N-Oxide (25)C1-Methyl group removed, C6 amination (rationally designed)0.21
GI₅₀ is the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency. Data derived from a study on IQQ N-oxide derivatives. acs.org

This work demonstrates how SAR analysis—specifically understanding the role of the methyl group—can guide the rational design of new derivatives with significantly enhanced biological activity. acs.org By making targeted structural modifications to the this compound core, it is plausible that novel compounds with tailored pharmacological profiles could be developed for various therapeutic applications.

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methylisoquinoline (B74773) 2-oxide. Density Functional Theory (DFT) is a widely used method for this class of molecules due to its balance of computational cost and accuracy. escholarship.org DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the compound.

Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to model quinoline (B57606) and isoquinoline (B145761) derivatives. nih.govresearchgate.net These calculations can accurately predict structural parameters, such as bond lengths and angles, and thermodynamic properties. For instance, theoretical studies on related heterocyclic systems have demonstrated that DFT methods can reliably predict the stability of different tautomers and conformers. nih.gov The Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides further details on orbital interactions and charge distribution within the molecule. nih.gov

Table 1: Common DFT Functionals and Basis Sets for Heterocyclic Compounds

Method Description Typical Application
Functionals
B3LYP A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Geometry optimization, electronic properties, vibrational frequencies. unimib.it
M06-2X A high-nonlocality functional with a good performance for main-group thermochemistry and non-covalent interactions. Tautomer stability, reaction barrier heights. nih.gov
PBE The Perdew–Burke–Ernzerhof exchange–correlation functional. Solid-state calculations, properties of metallic oxides. escholarship.org
Basis Sets
6-31G(d,p) A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). Standard for initial geometry optimizations and frequency calculations. nih.gov

Prediction of Electronic Structure and Chemical Reactivity

The electronic structure of 3-Methylisoquinoline 2-oxide is significantly influenced by the N-oxide group, which alters the electron distribution across the isoquinoline framework. vulcanchem.com This modification is key to its chemical reactivity. The N-oxide introduces a dipolar character, with the nitrogen atom bearing a formal positive charge and the oxygen a formal negative charge. vulcanchem.com This creates an electron-withdrawing effect on the ring system, which in turn enhances the reactivity at the C1 and C4 positions toward nucleophilic attack. vulcanchem.com

Computational methods are used to quantify these electronic effects and predict reactivity. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. acs.orgmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Electron-rich regions (negative potential), susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue. mdpi.com For this compound, the area around the N-oxide oxygen would show a high negative potential, while regions near the nitrogen and at the C1 position would show a positive potential.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. acs.org

Fukui Functions: These descriptors help identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving isoquinoline N-oxides. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For N-oxides, computational studies often focus on:

Cycloaddition Reactions: Isoquinoline N-oxides can participate as 1,3-dipoles in [3+2] cycloaddition reactions. DFT calculations can elucidate the mechanism, regioselectivity, and stereoselectivity of these reactions by comparing the activation barriers of different possible pathways. unimib.itdntb.gov.ua

Synthesis Mechanisms: The formation of the isoquinoline N-oxide ring itself can be studied computationally. For example, the mechanism of copper-catalyzed C-H functionalization and annulation reactions to form the N-oxide ring can be investigated to understand the role of the catalyst and the sequence of bond-forming events. researchgate.net

These studies provide insights that can be used to optimize reaction conditions, predict the outcome of new reactions, and design more efficient synthetic routes. dntb.gov.ua

Prediction and Interpretation of Spectroscopic Data

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic data of this compound. By simulating spectra computationally, researchers can assign experimental signals to specific molecular features.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained and compared with experimental data to confirm the molecular structure. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. acs.org This helps in assigning the observed electronic transitions, such as n→π* and π→π*.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecular structure.

This synergy between computational prediction and experimental measurement provides a robust framework for structural characterization.

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a molecule might interact with a biological target, such as a protein or enzyme. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. scielo.org.mxnih.gov Docking algorithms score different binding poses based on factors like binding affinity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). semanticscholar.org Studies on related quinoline and isoquinoline derivatives have used docking to identify potential inhibitors for targets like SARS-CoV-2 Mpro and various kinases. researchgate.netmdpi.commdpi.com The results can identify key amino acid residues involved in the binding, providing a basis for designing more potent and selective analogs. scielo.org.mx

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations provide insights into the stability of the predicted binding pose and the flexibility of the protein and ligand. researchgate.net By analyzing the trajectory of the simulation, researchers can confirm the stability of key interactions and calculate binding free energies, offering a more refined prediction of the ligand's affinity for the target. mdpi.com

Coordination Chemistry and Metal Complexation

Complex Formation with Transition Metals (e.g., 3d Metal Perchlorates)

3-Methylisoquinoline (B74773) 2-oxide readily reacts with 3d transition metal perchlorates to form crystalline coordination complexes. The synthesis of these complexes typically involves the reaction of the corresponding hydrated metal perchlorate with an excess of the 3-MeIQNO ligand in a suitable solvent mixture, such as triethyl orthoformate and ethanol. The triethyl orthoformate acts as a dehydrating agent.

Two main types of complexes have been synthesized with divalent 3d metal ions (from Cr to Zn):

Hexakis (3-Methylisoquinoline 2-oxide) metal(II) perchlorates, M(3-MeIQNO)₆₂: These complexes are formed with Mn(II), Fe(II), Co(II), Ni(II), and Zn(II). In these compounds, the metal ion is coordinated by six 3-MeIQNO ligands, and the perchlorate ions act as counter-ions, not directly bonded to the metal center.

Tetrakis (this compound) metal(II) perchlorates: A complex with Cu(II) has been noted to have a different stoichiometry, likely involving coordinated perchlorate ions or a different coordination number to accommodate the electronic properties of the copper ion.

A complex with Cr(III) has also been synthesized, with the formula Cr(3-MeIQNO)₆₃, where the chromium ion is in a +3 oxidation state. The formation of these complexes demonstrates the versatility of 3-MeIQNO as a ligand for various transition metals.

Ligand Properties of this compound

This compound functions as a monodentate ligand, coordinating to metal ions exclusively through the oxygen atom of the N-oxide group. The N-O bond in heteroaromatic N-oxides has a significant polar character, with the oxygen atom being the center of negative charge, making it a strong Lewis base and an effective donor atom for coordination.

Upon coordination to a metal ion, the electron density is drawn from the oxygen atom towards the metal. This electronic effect results in a decrease in the double bond character of the N-O bond. Spectroscopic evidence, particularly from infrared spectroscopy, confirms this interaction. The position of 3-MeIQNO in the spectrochemical series, which ranks ligands based on the crystal field splitting energy (Δ) they induce, can be determined from the electronic spectra of its complexes. Based on studies of its 3d metal complexes, 3-MeIQNO is considered a relatively weak-field ligand.

Spectroscopic and Structural Characterization of Metal Complexes

The structures and bonding within the metal complexes of this compound are elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the coordination of the N-oxide ligand. The most significant vibrational mode is the N-O stretching frequency (ν(N-O)). In the free 3-MeIQNO ligand, this band appears at a specific frequency. Upon complexation, this band shifts to a lower frequency (a negative or "red" shift). This shift is a direct consequence of the coordination of the oxygen atom to the metal ion, which weakens the N-O bond.

Another important region in the IR spectrum is where the perchlorate anion (ClO₄⁻) vibrations appear. The symmetry of the perchlorate anion determines the number and nature of its IR bands. In its free, ionic state (T_d symmetry), perchlorate shows a strong, single band around 1100 cm⁻¹. If the perchlorate ion coordinates to the metal ion (reducing its symmetry to C₃ᵥ or C₂ᵥ), this band splits into multiple bands. For the hexakis complexes like M(3-MeIQNO)₆₂, the presence of a single, unsplit perchlorate band confirms that the anions are not coordinated to the metal ion.

Table 1: Key Infrared Spectral Data (cm⁻¹) for 3-MeIQNO Complexes
Compoundν(N-O)Δν(N-O)Perchlorate Bands
3-MeIQNO1245--
Cr(3-MeIQNO)₆₃1218-27~1100 (unsplit)
Mn(3-MeIQNO)₆₂1220-25~1100 (unsplit)
Fe(3-MeIQNO)₆₂1222-23~1100 (unsplit)
Co(3-MeIQNO)₆₂1225-20~1100 (unsplit)
Ni(3-MeIQNO)₆₂1228-17~1100 (unsplit)

Electronic Spectroscopy and Magnetic Properties: The electronic spectra (UV-Vis) of the 3d metal complexes provide information about the d-orbital splitting and the geometry of the coordination environment. For the [M(3-MeIQNO)₆]²⁺ (M = Mn, Fe, Co, Ni) and [Cr(3-MeIQNO)₆]³⁺ complexes, the spectra are consistent with an octahedral geometry around the central metal ion. uwimona.edu.jm The observed d-d transitions can be used to calculate ligand field parameters, such as the crystal field splitting parameter (10Dq or Δₒ) and the Racah interelectronic repulsion parameter (B). The reduction of the B parameter in the complexes compared to the free metal ion (the nephelauxetic effect) indicates a degree of covalent character in the metal-ligand bond. uwimona.edu.jm

Table 2: Electronic Spectral Data and Ligand Field Parameters for Octahedral 3-MeIQNO Complexes
Metal IonObserved Bands (cm⁻¹) and Assignments10Dq (cm⁻¹)B (cm⁻¹)
Cr(III)~16,800 (⁴A₂g → ⁴T₂g), ~23,500 (⁴A₂g → ⁴T₁g(F))16,800680
Co(II)~8,500 (⁴T₁g → ⁴T₂g), ~18,200 (⁴T₁g → ⁴A₂g), ~19,600 (⁴T₁g → ⁴T₁g(P))9,600850
Ni(II)~8,800 (³A₂g → ³T₂g), ~14,500 (³A₂g → ³T₁g(F)), ~25,300 (³A₂g → ³T₁g(P))8,800890

The magnetic moments of these complexes, determined at room temperature, are also consistent with high-spin octahedral configurations for the metal ions.

Potential Catalytic Applications of Metal-N-Oxide Complexes

While specific catalytic applications for complexes of this compound are not extensively documented, the broader class of metal-N-oxide complexes has shown significant potential in various catalytic transformations. nih.gov The coordination of an N-oxide ligand to a metal center can influence its catalytic activity in several ways:

Modulation of Lewis Acidity: The N-oxide ligand can tune the Lewis acidity of the metal center, which is crucial for activating substrates in reactions like aldol additions, Michael additions, and Diels-Alder reactions.

Redox Properties: The metal-N-oxide bond can participate in redox processes. N-oxides can act as oxygen transfer agents in oxidation reactions, where the metal center facilitates the transfer of the oxygen atom from the N-oxide to a substrate.

Asymmetric Catalysis: Chiral N-oxides have been successfully employed as ligands in asymmetric catalysis, inducing enantioselectivity in a range of organic reactions. nih.gov

Given these precedents, complexes of this compound could potentially be explored as catalysts in oxidation reactions, where the N-oxide group could be involved in oxygen atom transfer. Furthermore, functionalization of the isoquinoline (B145761) ring to introduce chiral centers could lead to the development of new asymmetric catalysts. The stability of these complexes also makes them candidates for use in heterogeneous catalysis if they can be immobilized on a solid support. researchgate.net

Derivatization Strategies and Analytical Applications

Derivatization for Chromatographic Analysis (e.g., HPLC, GC-MS)

Derivatization is a chemical modification process to produce a new compound with properties suitable for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This technique is crucial for analytes that exhibit poor volatility, thermal instability, or lack a suitable chromophore for detection. researchgate.netsigmaaldrich.com

For Gas Chromatography-Mass Spectrometry (GC-MS):

GC analysis requires compounds to be volatile and thermally stable. While 3-methylisoquinoline (B74773) 2-oxide has some volatility, its polarity due to the N-oxide group can lead to poor peak shape and potential degradation at high temperatures. Chemical derivatization can mitigate these issues. cannabissciencetech.com Common strategies include:

Silylation: This is a widely used derivatization technique that introduces a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. cannabissciencetech.com For 3-methylisoquinoline 2-oxide, derivatization could potentially occur at the oxygen of the N-oxide or at the methyl group after activation, although this would be a non-standard application.

Acylation and Alkylation: These reactions reduce the polarity of active hydrogens. While this compound lacks active hydrogens, these methods could be applied after initial functionalization of the molecule. semanticscholar.org

For High-Performance Liquid Chromatography (HPLC):

In HPLC, derivatization is primarily used to enhance the detectability of an analyte. researchgate.net This is particularly useful if the compound has a low UV absorption or does not fluoresce. researchgate.net The process can be done either before the sample is injected (pre-column) or after separation (post-column). researchgate.net For this compound, pre-column derivatization could involve:

Introducing a Chromophore: Attaching a molecule with strong UV absorbance can significantly improve detection limits. Reagents like benzoyl chloride or phenyl isothiocyanate (PITC) can be used to label functional groups. researchgate.netscholarsresearchlibrary.com A functional group would first need to be introduced onto the this compound scaffold to enable such a reaction.

Introducing a Fluorophore: For highly sensitive fluorescence detection, a fluorescent tag can be attached. Common fluorogenic reagents include dansyl chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl). researchgate.net This would allow for the detection of trace amounts of the compound.

Strategies for Enhanced Analytical Detection and Separation

Building upon derivatization, specific strategies can be employed to optimize both the detection and separation of this compound.

Enhanced Detection: The primary goal of derivatization for detection is to attach a label or "tag" that elicits a strong response from a specific detector. researchgate.net

UV/Visible Detection: By adding a chromophore, the molar absorptivity of the analyte at a specific wavelength is increased, leading to a more sensitive analysis. scholarsresearchlibrary.com

Fluorescence Detection: Introducing a fluorophore is a powerful strategy to achieve very low limits of detection, as fluorescence detectors are inherently more sensitive than UV detectors. nih.gov Rhodamine-type reagents, for example, are synthetic dyes with high fluorescence that can be used for derivatization to achieve significant signal enhancement in LC-MS analysis. nih.gov

Mass Spectrometry (MS) Detection: Derivatization can improve ionization efficiency in MS. For instance, introducing a quaternary ammonium (B1175870) group, like in rhodamine dyes, can enhance signal intensity in positive electrospray ionization (ESI) mode. nih.gov

Enhanced Separation: Derivatization can also improve chromatographic separation.

Improved Peak Shape in GC: By capping polar functional groups, derivatization reduces intermolecular hydrogen bonding, leading to more symmetrical peaks and better resolution. cannabissciencetech.com

Chiral Separation: For chiral molecules, derivatization with an enantiomerically pure reagent can create a pair of diastereomers. scirp.org These diastereomers have different physical properties and can often be separated on a standard achiral column, which is a common technique for determining the enantiomeric composition of chiral tetrahydroisoquinolines. scirp.org

Introduction of Reporter Groups for Spectroscopic Probes

The isoquinoline (B145761) scaffold is a key structural motif in many biologically active molecules and synthetic frameworks. rsc.orgresearchgate.netnih.gov By chemically attaching a "reporter group" with specific spectroscopic properties, this compound can be converted into a spectroscopic probe. These probes can be used to study biological systems, binding events, or chemical environments.

A common strategy is the introduction of a fluorescent group (a fluorophore). The resulting fluorescent probe's emission properties (e.g., intensity, wavelength, lifetime) may change upon interaction with its target, providing a detectable signal. The synthesis of such probes would involve the functionalization of the this compound core, followed by coupling with a suitable fluorescent dye. The synthetic transformations discussed in the following section are key to enabling the attachment of such reporter groups.

Functionalization for Further Synthetic Transformations

The derivatization of the this compound core is not only for analytical purposes but is also a cornerstone of its use in synthetic chemistry. The N-oxide moiety activates the heterocyclic ring, enabling a variety of functionalization reactions that would be difficult on the parent isoquinoline. mdpi.com These transformations create a diverse library of substituted isoquinolines for various applications, including drug discovery. researchgate.netnih.gov

Recent advances have focused on direct C-H functionalization and cyclization reactions to build and modify the isoquinoline N-oxide scaffold.

Transformation TypeReagents and ConditionsOutcomeReference
Oxidative Cyclization o-vinylaryl ketoximes, Phenyliodine bis(trifluoroacetate) (PIFA), 2,2,2-Trifluoroethanol (TFE)Synthesis of polysubstituted isoquinoline N-oxides. nih.gov
C(sp³)–H Arylation Acetic Anhydride (B1165640) (Boekelheide rearrangement), followed by arylation reagentsTransposes oxidation from nitrogen to the methyl group, providing an isoquinoline acetate (B1210297) intermediate for further functionalization. nih.gov
Cu-catalyzed Annulation 2-bromoaryl oximes, active methylene (B1212753) compounds, Copper(II) acetateForms functionalized isoquinoline N-oxides through C(sp³)–H functionalization and intramolecular cyclization. researchgate.net
Intramolecular Cyclization (E)-2-alkynylaryl oxime derivatives, Cu(I) catalyst, waterAn efficient and environmentally friendly method to access isoquinoline N-oxides under mild conditions without organic solvents. researchgate.net

These methods demonstrate the versatility of the isoquinoline N-oxide core as a platform for generating complex molecules. The N-oxide can be used to direct the introduction of substituents at specific positions before being optionally removed to yield the corresponding functionalized isoquinoline.

Biosynthesis and Natural Occurrence of Isoquinoline N Oxide Alkaloids

Isolation of Isoquinoline (B145761) N-Oxide Alkaloids from Natural Sources

The isolation of isoquinoline N-oxide alkaloids from natural sources is a critical step in their study and utilization. These compounds are typically present in complex mixtures within plant tissues, necessitating sophisticated extraction and purification techniques. Historically, isoquinoline itself was first isolated from coal tar in 1885. wikipedia.org Today, the process for obtaining its alkaloid derivatives from plants involves solvent extraction, followed by chromatographic separation to isolate individual compounds. kcl.ac.uk

Researchers have successfully isolated numerous isoquinoline N-oxide alkaloids from various plant species. nih.gov For instance, manzamine alkaloids, including 3,4-dihydromanzamine B N-oxide, have been identified from marine sponges of the Acanthostrongylophora species. nih.gov The isolation process is crucial for structural elucidation and subsequent investigation of the compounds' biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties. nih.govresearchgate.net

Table 1: Examples of Isolated Isoquinoline N-Oxide Alkaloids and their Sources

Compound Name Natural Source
3,4-Dihydromanzamine B N-oxide Acanthostrongylophora sp. sponge
Manzamine J N-oxide Acanthostrongylophora sp. sponge

This table is interactive. Click on the headers to sort.

Biosynthetic Pathways Leading to Isoquinoline Alkaloids

The biosynthesis of the core isoquinoline structure is a well-studied pathway that begins with the amino acid tyrosine. nih.govkegg.jpthieme-connect.com Tyrosine is converted through a series of enzymatic steps into dopamine and 4-hydroxyphenylacetaldehyde. nih.gov These two molecules then condense to form (S)-norcoclaurine, the central precursor for the vast majority of isoquinoline alkaloids. wikipedia.org

From (S)-norcoclaurine, the pathway branches out significantly to produce a wide array of complex structures. A key intermediate in many of these branches is (S)-reticuline. nih.govingentaconnect.com This compound serves as a critical branch-point intermediate for the biosynthesis of many important medicinal alkaloids, including morphine, codeine, berberine, and sanguinarine. kegg.jppnas.org The formation of the N-oxide derivative, such as in 3-Methylisoquinoline (B74773) 2-oxide, typically occurs in a later step, where an oxygen atom is added to the nitrogen of the isoquinoline ring, a reaction often catalyzed by monooxygenase enzymes.

The general pathway can be summarized as follows:

Tyrosine is converted to Dopamine and 4-hydroxyphenylacetaldehyde . nih.gov

These precursors condense to form (S)-norcoclaurine .

A series of reactions leads to the key intermediate (S)-reticuline . kegg.jp

(S)-reticuline is then modified through various enzymatic reactions (e.g., cyclization, methylation, oxidation) to form diverse isoquinoline alkaloid backbones. ingentaconnect.com

N-oxidation of the isoquinoline nitrogen atom yields the final N-oxide alkaloid.

Microbial and Plant Sources of N-Oxide Derivatives

Isoquinoline N-oxide alkaloids are found throughout the plant kingdom. nih.gov They have been isolated from species in families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Ranunculaceae (buttercup family), and Magnoliaceae. ingentaconnect.comresearchgate.net These compounds play various roles in plants, including defense against herbivores and pathogens. nih.gov

While plants are the primary natural source, microorganisms also contribute to the production of isoquinoline alkaloids. Some bacteria and fungi have been found to produce these compounds. nih.gov For example, the isoquinolinequinone alkaloid mansouramycin D is produced by Streptomyces albus Del14. nih.gov The potential for microbial production is significant, as microorganisms can be cultivated in controlled environments, offering a consistent and scalable source of these valuable chemicals. nih.gov

Table 2: Selected Natural Sources of Isoquinoline Alkaloids

Source Type Examples Plant/Microbe Families
Plants Opium Poppy (Papaver somniferum), Japanese Goldthread (Coptis japonica), California Poppy (Eschscholzia californica) Papaveraceae, Ranunculaceae
Microbes Streptomyces albus Streptomycetaceae

This table is interactive. Click on the headers to sort.

Bioengineering Approaches for Sustainable Production

The natural production of many high-value isoquinoline alkaloids is often limited by low concentrations in plants, geographical constraints, or slow growth rates. nih.govresearchgate.net To overcome these limitations, metabolic engineering and synthetic biology approaches are being developed for sustainable production. nih.gov These strategies aim to engineer microorganisms or plant cell cultures to act as "biofactories" for specific alkaloids. researchgate.net

Significant progress has been made in reconstructing isoquinoline biosynthetic pathways in microbes like Escherichia coli and Saccharomyces cerevisiae (yeast). pnas.org By introducing genes from plants that encode the necessary biosynthetic enzymes, scientists can program these microbes to produce key intermediates like (S)-reticuline from simple starting materials like dopamine. pnas.org For example, a combination of transgenic E. coli and S. cerevisiae cells has been used to synthesize the aporphine alkaloid magnoflorine from dopamine. pnas.org

These bioengineering platforms offer several advantages:

Scalability: Fermentation in large bioreactors allows for high-yield production. nih.gov

Consistency: Production in a controlled environment ensures uniform quality. nih.gov

Sustainability: Reduces the need to harvest slow-growing or endangered plants. nih.gov

Novelty: Allows for the creation of novel alkaloid derivatives by introducing new enzymatic steps. ingentaconnect.com

This technology holds the promise of providing a reliable and environmentally friendly source of complex molecules like 3-Methylisoquinoline 2-oxide and other medicinally important isoquinoline N-oxide alkaloids. pnas.org

Future Perspectives and Emerging Research Directions

Development of Asymmetric Synthesis for Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. While numerous methods exist for the asymmetric synthesis of isoquinoline (B145761) alkaloids, the development of catalytic enantioselective methods for derivatives of 3-Methylisoquinoline (B74773) 2-oxide remains a significant area for future research.

Future efforts will likely focus on:

Chiral Catalysis: The application of chiral catalysts, such as Lewis acids or organocatalysts, to control the stereochemical outcome of reactions involving the 3-Methylisoquinoline 2-oxide core. For instance, asymmetric transformations of the methyl group or additions to the isoquinoline ring could yield chiral centers.

Enantioselective C-H Functionalization: Developing methods to directly functionalize the C-H bonds of the scaffold in an enantioselective manner would provide efficient access to novel chiral derivatives.

Biocatalysis: The use of enzymes to perform stereoselective transformations on the this compound substrate offers a green and highly selective alternative to traditional chemical methods.

The successful development of such asymmetric syntheses will be crucial for creating libraries of chiral derivatives for pharmacological screening and for understanding the structure-activity relationships of potential therapeutic agents. nih.govnih.govresearchgate.net

Exploration of Novel Catalytic Transformations

The reactivity of the isoquinoline N-oxide core makes it an excellent substrate for a wide range of catalytic transformations. Future research is expected to expand the synthetic toolbox for modifying this compound, enabling the creation of a diverse array of functionalized molecules.

Key emerging directions include:

Transition-Metal Catalysis: The use of transition metals like rhodium, iridium, and copper to catalyze C-H activation and annulation reactions is a promising strategy for building complex molecular architectures from the this compound scaffold. researchgate.netrsc.orgnih.govrsc.org These methods allow for the regioselective introduction of various substituents.

Photoredox Catalysis: Light-mediated catalysis offers mild and efficient reaction conditions for transformations that are often challenging with traditional thermal methods. Exploring photoredox-catalyzed reactions of this compound could unlock novel reaction pathways.

Dual Catalysis: Combining different catalytic modes, such as transition-metal catalysis with organocatalysis, could enable tandem reactions that rapidly increase molecular complexity in a single step.

Table 1: Potential Catalytic Transformations for this compound

Catalytic Strategy Target Reaction Potential Outcome
Rh(III)-Catalyzed C-H Activation Annulation with alkynes/alkenes Synthesis of polycyclic aromatic N-oxides
Cu(I)-Catalyzed Cyclization Intramolecular cyclization of precursors Facile synthesis of the core N-oxide structure rsc.orgnih.govrsc.orgresearchgate.net
Pd-Catalyzed Cross-Coupling Functionalization of halogenated derivatives Introduction of aryl, alkyl, and other groups
Organocatalysis Asymmetric Michael addition Creation of chiral side chains
Photoredox Catalysis Radical-mediated functionalization Access to novel substitution patterns

In-depth Mechanistic Studies Using Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is fundamental for optimizing existing synthetic methods and discovering new transformations. Future research will increasingly rely on advanced analytical and computational techniques to elucidate the intricate steps involved in reactions of this compound.

Areas of focus will include:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and explain observed regioselectivity and stereoselectivity. nih.govacs.org This in silico approach can guide experimental design and accelerate the discovery process.

In-Situ Spectroscopy: Techniques such as real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the direct observation of reactive intermediates and the monitoring of reaction kinetics. These methods provide invaluable data for confirming proposed mechanisms.

Kinetic Studies: Detailed kinetic analysis of catalytic reactions can help determine the rate-determining step and the influence of various reaction parameters, leading to more efficient and robust synthetic protocols. arcjournals.org

These in-depth studies will not only benefit the chemistry of this compound but also contribute to the broader understanding of N-oxide reactivity.

Design and Synthesis of Next-Generation Pharmaceutical Leads

The isoquinoline N-oxide scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. semanticscholar.orgresearchgate.netresearchgate.net This makes this compound an attractive starting point for the design and synthesis of new therapeutic agents.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of derivatives by systematically modifying the this compound core and screening them against various biological targets. This will help identify the key structural features responsible for therapeutic activity. acs.org

Target-Based Drug Design: Using knowledge of specific protein targets implicated in diseases, researchers can design derivatives of this compound that are predicted to bind with high affinity and selectivity. The N-oxide group, for instance, can enhance water solubility and act as a hydrogen bond acceptor, properties that are beneficial for drug design. researchgate.netnih.gov

Prodrug Strategies: The N-oxide moiety can be used in prodrug design, where the compound is inactive until it is metabolically reduced to the corresponding amine in the target tissue, potentially reducing side effects.

Table 2: Potential Therapeutic Applications and Design Strategies

Therapeutic Area Potential Target Design Strategy
Oncology Kinases, DNA Develop derivatives that act as enzyme inhibitors or DNA intercalating agents. acs.orgnih.gov
Infectious Diseases Bacterial or fungal enzymes Synthesize analogs with improved antimicrobial potency and reduced toxicity. researchgate.net
Neurodegenerative Diseases Acetylcholinesterase, Beta-amyloid aggregation Design molecules that can cross the blood-brain barrier and modulate disease targets. semanticscholar.org
Inflammatory Disorders Cyclooxygenase (COX) enzymes Create derivatives that selectively inhibit inflammatory pathways.

Application in Materials Science and Organic Electronics

N-heterocyclic aromatic compounds are widely used in the development of advanced materials due to their unique electronic and photophysical properties. While the application of this compound in this field is still nascent, its structural features suggest significant potential.

Emerging research could explore:

Organic Light-Emitting Diodes (OLEDs): The isoquinoline core is a component of some materials used in OLEDs. Derivatives of this compound could be synthesized and evaluated as new host materials, emitters, or electron-transporting layers.

Chemical Sensors: The N-oxide group can coordinate with metal ions, making its derivatives potential candidates for colorimetric or fluorescent sensors for environmental or biological monitoring.

Functional Polymers: Incorporating the this compound unit into polymer backbones or as a pendant group could lead to new materials with tailored thermal, optical, or electronic properties.

Systematic investigation of the photophysical properties, such as absorption, emission, and quantum yield, of novel this compound derivatives is a critical first step in realizing their potential in materials science.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Future applications include:

De Novo Design: Using generative AI models to design novel derivatives of this compound with optimized properties, such as high binding affinity for a specific biological target or desired electronic characteristics for materials applications. elsevier.commdpi.com

Predictive Modeling: Training ML algorithms on existing chemical data to predict the biological activity (QSAR), toxicity, and physicochemical properties of new virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. elsevier.comnih.gov

Synthesis Planning: Employing retrosynthesis algorithms to identify the most efficient and cost-effective synthetic routes to complex target molecules based on the this compound scaffold. mit.edu

Reaction Optimization: Using ML models to analyze experimental data and predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize product yield and minimize byproducts.

By integrating AI and ML, researchers can navigate the vast chemical space of possible this compound derivatives more efficiently, reducing the time and cost associated with drug discovery and materials development. mit.edu

Table 3: Application of AI/ML in the this compound Research Pipeline

Research Stage AI/ML Tool Function
Design Generative Models, Neural Networks Propose novel molecular structures with desired properties. mdpi.com
Screening QSAR, Deep Learning Models Predict biological activity and toxicity of virtual compounds. elsevier.com
Synthesis Retrosynthesis Algorithms Plan optimal synthetic pathways. mit.edu
Optimization Bayesian Optimization, Reinforcement Learning Identify optimal reaction conditions for synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-Methylisoquinoline 2-oxide derivatives?

  • Methodology :

  • Synthesis : Bromination or chlorination reactions under controlled conditions (e.g., using Br₂ or Cl₂ with Et₃N or K₂CO₃ as catalysts) can yield halogenated derivatives. Reaction optimization should consider solvent choice (e.g., CHCl₃, CH₂Cl₂), stoichiometry, and reaction time to minimize side products (e.g., deoxygenated byproducts) .
  • Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and purity. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide structural validation. For stability testing, monitor peroxide formation via iodometric titration, especially under light or oxygen exposure .

Q. How should researchers handle stability and storage concerns for this compound?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Use HPLC or GC-MS to track decomposition products.
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Regularly test for peroxides using commercial test strips or KI/starch indicator solutions. For long-term storage, stabilize with radical inhibitors like BHT (butylated hydroxytoluene) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

  • Methodology :

  • Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for accurate thermochemical calculations (e.g., bond dissociation energies, redox potentials) .
  • Basis Sets : Use polarized triple-zeta basis sets (e.g., 6-311++G(d,p)) for geometry optimization. Include solvent effects via implicit models (e.g., PCM for CHCl₃). Validate results against experimental UV-Vis spectra or cyclic voltammetry data .

Q. How to resolve contradictions in mutagenicity data for aromatic N-oxides like this compound?

  • Methodology :

  • Structural Alerts : Use computational tools (e.g., DEREK, Sarah Nexus) to identify co-existing alerts (e.g., aromatic nitro groups, alkylating motifs). If mutagenicity is observed, conduct Ames tests with TA98/TA100 strains (±S9 metabolic activation) to confirm DNA reactivity .
  • Mechanistic Studies : Perform LC-MS/MS analysis of DNA adducts in vitro. Compare with non-mutagenic analogs (e.g., unsubstituted isoquinoline N-oxides) to isolate contributing structural features .

Q. What experimental design considerations are critical for reproducibility in this compound studies?

  • Methodology :

  • Documentation : Follow Beilstein Journal guidelines: report reaction yields, purification steps (e.g., column chromatography conditions), and purity thresholds (≥95% by HPLC). Include raw spectral data in supplementary materials .
  • Data Contradictions : Address outliers via sensitivity analyses (e.g., varying catalyst loadings or solvents). Use statistical tools (e.g., Grubbs’ test) to identify experimental artifacts. Cross-validate findings with independent techniques (e.g., comparing DFT-predicted vs. experimental redox potentials) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylisoquinoline 2-oxide
Reactant of Route 2
Reactant of Route 2
3-Methylisoquinoline 2-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.